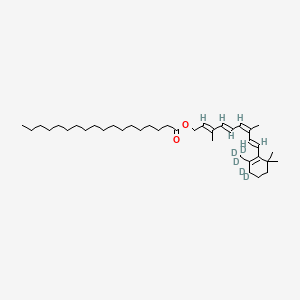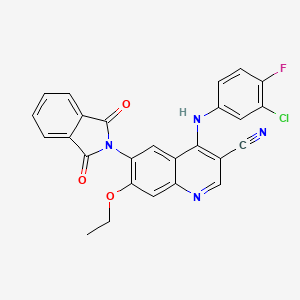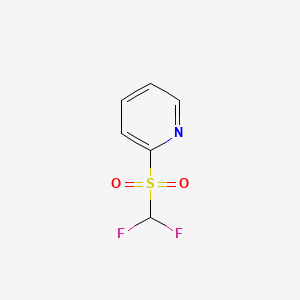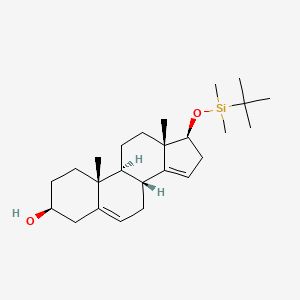
rac Des(isopropylamino) Acebutolol-d5 Diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
rac Des(isopropylamino) Acebutolol-d5 Diol: is a labeled impurity of Acebutolol, a beta-blocker used in the treatment of hypertension and arrhythmias. This compound is primarily used in research settings, particularly in the field of proteomics . The molecular formula of this compound is C15H16D5NO5, and it has a molecular weight of 300.36 g/mol .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of rac Des(isopropylamino) Acebutolol-d5 Diol involves the incorporation of deuterium atoms into the Acebutolol molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The specific synthetic route and reaction conditions can vary, but generally involve the following steps:
Starting Material Preparation: The synthesis begins with the preparation of the starting material, which is Acebutolol.
Deuterium Incorporation: Deuterium atoms are introduced into the molecule through a series of reactions, such as hydrogen-deuterium exchange reactions.
Purification: The final product is purified using techniques such as chromatography to ensure the desired level of deuterium incorporation and purity.
Industrial Production Methods
Industrial production of this compound follows similar steps but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are used to produce the compound.
Optimization of Reaction Conditions: Reaction conditions are optimized to maximize yield and purity.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and quality of the final product.
化学反応の分析
Types of Reactions
rac Des(isopropylamino) Acebutolol-d5 Diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: Substitution reactions can occur, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Various catalysts can be used to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce different oxidized derivatives of the compound, while reduction reactions may yield reduced forms of the molecule .
科学的研究の応用
rac Des(isopropylamino) Acebutolol-d5 Diol has several scientific research applications, including:
Proteomics Research: Used as a biochemical tool in the study of proteins and their functions.
Metabolic Research: Stable isotope labeling allows researchers to study metabolic pathways in vivo in a safe manner.
Environmental Studies: Used in environmental research to study the fate and transport of chemicals in the environment.
Clinical Diagnostics: Employed in clinical diagnostics for imaging, diagnosis, and newborn screening.
作用機序
The mechanism of action of rac Des(isopropylamino) Acebutolol-d5 Diol involves its interaction with beta-adrenergic receptors. As a labeled impurity of Acebutolol, it mimics the action of Acebutolol by blocking beta-adrenergic receptors, which leads to a decrease in heart rate and blood pressure. The molecular targets include beta-1 and beta-2 adrenergic receptors, and the pathways involved are related to the inhibition of the sympathetic nervous system.
類似化合物との比較
Similar Compounds
Acebutolol: The parent compound, used as a beta-blocker in clinical settings.
Propranolol: Another beta-blocker with similar pharmacological effects.
Metoprolol: A beta-blocker used for similar indications as Acebutolol.
Uniqueness
rac Des(isopropylamino) Acebutolol-d5 Diol is unique due to its deuterium labeling, which makes it particularly useful in research applications. The incorporation of deuterium atoms allows for the study of metabolic pathways and the behavior of the compound in biological systems with greater precision.
特性
IUPAC Name |
N-[3-acetyl-4-(1,1,2,3,3-pentadeuterio-2,3-dihydroxypropoxy)phenyl]butanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO5/c1-3-4-15(20)16-11-5-6-14(13(7-11)10(2)18)21-9-12(19)8-17/h5-7,12,17,19H,3-4,8-9H2,1-2H3,(H,16,20)/i8D2,9D2,12D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTQWBNBPVIGMBS-FPWSDNDASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC(=C(C=C1)OCC(CO)O)C(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])(C([2H])([2H])OC1=C(C=C(C=C1)NC(=O)CCC)C(=O)C)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1,4-Dihydroimidazo[5,1-d][1,2,3,5]tetrazine](/img/structure/B589222.png)




![3,5-Dioxa-8-azatricyclo[5.2.2.02,6]undeca-1(9),2(6),7-triene](/img/structure/B589234.png)
![(S)-N-(2,3-dihydro-1H-inden-1-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B589237.png)
![(1AS,1bR,5aS,6aS)-3-(4-methoxyphenyl)hexahydrooxireno[2',3':4,5]cyclopenta[1,2-d][1,3]dioxine](/img/structure/B589239.png)



